molecular formula C13H9ClF6N4O2 B11081162 N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine

N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B11081162
M. Wt: 402.68 g/mol
InChI Key: QQKLMCUPFSYRQK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound that features a triazine ring substituted with a chlorophenyl group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-chloroaniline to form the initial triazine ring. This intermediate is then further reacted with 4-methoxyphenol and 2,2,2-trifluoroethanol under specific conditions to introduce the methoxy and trifluoromethyl groups, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazine ring or the substituent groups.

    Substitution: The compound can participate in substitution reactions, where one of the substituent groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted triazine compounds.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituent groups, such as:

  • N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUOROETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE
  • N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}UREA

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE lies in its specific combination of substituent groups, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups can enhance its stability, reactivity, and potential biological activity compared to other triazine derivatives .

Properties

Molecular Formula

C13H9ClF6N4O2

Molecular Weight

402.68 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H9ClF6N4O2/c1-25-10-22-9(21-7-4-2-6(14)3-5-7)23-11(24-10)26-8(12(15,16)17)13(18,19)20/h2-5,8H,1H3,(H,21,22,23,24)

InChI Key

QQKLMCUPFSYRQK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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